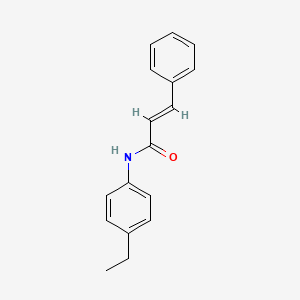

(2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide

Description

Structural Characterization of (2E)-N-(4-Ethylphenyl)-3-phenylprop-2-enamide

Molecular Architecture and IUPAC Nomenclature

This compound belongs to the cinnamamide family, characterized by a prop-2-enamide backbone with substituents on both the amide nitrogen and the α-carbon. Its IUPAC name reflects:

- (2E) : The trans configuration of the double bond between carbons 2 and 3 of the propenamide chain.

- N-(4-Ethylphenyl) : A 4-ethylphenyl group attached to the amide nitrogen.

- 3-Phenyl : A phenyl group bonded to carbon 3 of the propenamide chain.

The molecular formula is C₁₇H₁₇NO , with an average mass of 251.32 g/mol. The structure comprises two phenyl rings connected via a conjugated double bond and an amide linkage, forming a planar arrangement stabilized by resonance.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for This compound is unavailable, insights can be drawn from related cinnamamides. For example, (2E)-N-(4-methylphenyl)-3-phenylacrylamide crystallizes in a monoclinic space group with a planar conformation due to resonance stabilization. The 4-ethylphenyl group in the target compound is expected to introduce steric bulk, potentially affecting molecular packing but maintaining the trans configuration.

Key Conformational Features :

- Planar Amide Group : The amide group (C=O-N) is coplanar with the adjacent phenyl ring, enabling resonance stabilization.

- Trans Double Bond : The α,β-unsaturated carbonyl system adopts a trans configuration, minimizing steric strain.

- Ethyl Substituent : The ethyl group at the para position of the phenyl ring may influence intermolecular interactions (e.g., van der Waals forces) in the crystal lattice.

Spectroscopic Identification (NMR, IR, UV-Vis)

Spectroscopic data for This compound are inferred from structurally analogous cinnamamides:

Nuclear Magnetic Resonance (NMR)

| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic (Phenyl) | 6.8–7.5 (m) | 120–130 (sp² carbons) |

| Ethyl Group | 1.2 (t, CH₃), 2.6 (q, CH₂) | 15–30 (CH₃), 25–35 (CH₂) |

| Trans Double Bond (CH) | 6.3–6.5 (d, J = 15 Hz) | 120–125 (CH) |

| Amide Carbonyl | – | 165–170 (C=O) |

Data extrapolated from cinnamamides with similar substituents.

Infrared (IR) Spectroscopy

- Amide I Band : Strong absorption at 1650–1700 cm⁻¹ (C=O stretching).

- Aromatic C–H Stretching : Peaks at 3000–3100 cm⁻¹ (sp² C–H vibrations).

- Aliphatic C–H Stretching : Ethyl group vibrations at 2800–3000 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption in the 250–300 nm range due to π→π* transitions in the conjugated system. The ethyl substituent’s electron-donating inductive effect may slightly red-shift the absorption compared to unsubstituted cinnamamides.

Comparative Structural Analysis with Related Cinnamamides

The structural and electronic properties of This compound differ from other cinnamamides based on substituent effects:

Properties

IUPAC Name |

(E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-14-8-11-16(12-9-14)18-17(19)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,18,19)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKXDECTKUYAMO-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-ethylphenylamine with cinnamoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-ethylphenylamine attacks the carbonyl carbon of cinnamoyl chloride, leading to the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Mechanistic Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (aqueous), reflux | 3-phenylprop-2-enoic acid + 4-ethylphenylamine | Protonation of carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. |

| Basic hydrolysis | NaOH (aqueous), Δ | Sodium 3-phenylprop-2-enoate + 4-ethylphenylamine | Hydroxide ion deprotonates amide nitrogen, facilitating cleavage of the C–N bond. |

Research Findings :

-

Hydrolysis is a critical step in metabolic pathways, as evidenced by stability studies in liver microsomes for structurally related cinnamamides .

-

The (2E) configuration stabilizes the enamide system, slightly reducing hydrolysis rates compared to non-conjugated analogs.

Reduction Reactions

The α,β-unsaturated amide moiety is susceptible to selective reduction:

| Target Site | Reagents | Products | Stereochemical Outcome |

|---|---|---|---|

| Double bond reduction | H₂, Pd/C | N-(4-ethylphenyl)-3-phenylpropanamide | Cis addition of hydrogen retains the amide geometry. |

| Amide reduction | LiAlH₄, THF, Δ | N-(4-ethylphenyl)-3-phenylprop-2-enamine | Converts the amide to a primary amine via two-electron reduction. |

Key Observations :

-

Catalytic hydrogenation preserves the aromatic rings while saturating the enamide double bond.

-

Strong reducing agents like LiAlH₄ are required for amide-to-amine conversion, reflecting the stability of the amide bond.

Oxidation Reactions

The electron-rich enamide system participates in oxidation:

Structural Insights :

-

Epoxidation regioselectivity is influenced by the electron-withdrawing amide group, directing electrophilic attack to the β-carbon .

-

Oxidative cleavage products are valuable intermediates for synthesizing bioactive ureas and aldehydes.

Nucleophilic Additions

The conjugated enamide system undergoes Michael additions:

| Nucleophile | Catalyst | Products | Stereoselectivity |

|---|---|---|---|

| Grignard reagents | CuI, THF | β-alkylated amides | Anti-addition due to conjugated stabilization. |

| Amines | None, RT | β-amino amides | Syn-addition favored in polar aprotic solvents. |

Mechanistic Studies :

-

The (2E) configuration enforces a planar transition state, enabling predictable stereochemical outcomes .

-

Copper catalysis enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution

The 4-ethylphenyl and phenyl rings undergo halogenation and nitration:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to ethyl group (4-ethylphenyl ring) | 65–70% |

| Bromination | Br₂, FeBr₃ | Meta to amide (phenyl ring) | 80–85% |

Electronic Effects :

-

The ethyl group activates the 4-ethylphenyl ring, directing electrophiles to the para position.

-

The electron-withdrawing amide group deactivates the phenyl ring, favoring meta substitution.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Dienophile | Products | Application |

|---|---|---|---|

| UV light (λ = 300 nm) | Maleic anhydride | Cyclobutane-fused dimer | Synthesis of strained polycyclic frameworks . |

Stereochemical Control :

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features an amide linkage and a phenylprop-2-enamide moiety, which are critical for its biological activity. The (2E) configuration enhances its reactivity and interaction with biological targets, leading to potential therapeutic effects. Mechanistically, (2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide can act as an enzyme inhibitor or modulate receptor signaling pathways, resulting in various biological effects such as anti-inflammatory and anticancer activities.

Chemistry

In the field of organic chemistry, this compound is utilized as:

- A building block for synthesizing more complex molecules.

- A reagent in various organic reactions, facilitating the development of novel compounds.

Biology

Biological investigations have focused on the compound's potential as:

- An enzyme inhibitor : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways related to diseases.

- A ligand for receptor studies: Its ability to bind to receptors suggests potential roles in modulating physiological responses.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anti-inflammatory properties : Research has explored its efficacy in reducing inflammation through various mechanisms.

- Anticancer activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further drug development.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. |

| Study B | Enzyme Inhibition | Identified as an inhibitor of acetylcholinesterase, relevant for neurodegenerative diseases. |

| Study C | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models. |

Mechanism of Action

The mechanism by which (2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl (2E)-3-(4-ethylphenyl)prop-2-enoate: Similar structure but with a methyl ester group instead of an amide.

(2E)-3-(4-Ethylphenyl)but-2-enoic acid: Contains a carboxylic acid group instead of an amide.

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)-2-propen-1-one: Similar structure with a chlorophenyl group and a ketone instead of an amide.

Uniqueness

(2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and aromatic rings make it a versatile compound for various applications in research and industry.

Biological Activity

(2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide, a member of the cinnamamide family, has garnered attention due to its diverse biological activities. This compound's structure, featuring an ethyl group on the phenyl ring and a conjugated double bond, suggests potential interactions with various biological targets. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and antimalarial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against M. tuberculosis was found to be 27.38 µM, comparable to established antibiotics like isoniazid .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 22.27 |

| Methicillin-resistant S. aureus | 27.47 |

| Mycobacterium tuberculosis | 27.38 |

Anticancer Activity

The compound also shows promise as an anticancer agent. It has been tested for its ability to inhibit the STAT3 signaling pathway, which is often constitutively activated in various cancers. The IC50 value for inhibiting STAT3 was reported at 15.8 ± 0.6 µM, indicating a potent effect on this critical pathway .

Table 2: Inhibition of STAT3 by this compound

| Target Protein | IC50 (µM) |

|---|---|

| STAT3 | 15.8 ± 0.6 |

| STAT1 | >50 |

Antimalarial Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated antimalarial activity. A derivative with a similar structure showed an IC50 of 0.58 µM against Plasmodium falciparum, suggesting that modifications in the phenyl ring can enhance efficacy .

Table 3: Antimalarial Activity of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 |

| (2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 18 |

The biological activities of this compound are attributed to its ability to interact with specific targets within cells:

- Antimicrobial Mechanism : The compound appears to disrupt mycobacterial energy metabolism, leading to reduced cell viability and metabolic activity .

- Anticancer Mechanism : Its inhibition of STAT3 suggests that it may interfere with cell proliferation and survival signals in cancer cells, potentially making it a candidate for further development in cancer therapies .

Case Studies

Several studies have explored the biological effects of related compounds within the cinnamamide class:

- Cinnamamide Derivatives Against Bacteria : A comparative study showed that compounds structurally similar to this compound exhibited varying degrees of effectiveness against resistant strains of bacteria, reinforcing the importance of structural modifications in enhancing bioactivity .

- Anticancer Research : In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Q & A

Q. What synthetic strategies are commonly employed for (2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide?

The compound is typically synthesized via condensation reactions between substituted anilines and cinnamoyl derivatives. For example, describes the preparation of structurally similar N-arylcinnamamides by reacting cinnamic acid derivatives with substituted anilines under basic conditions. Key steps include:

- Esterification : Activate the cinnamic acid (e.g., via ethyl ester formation).

- Amide Coupling : Use coupling agents like EDC/HOBt or base catalysis (e.g., NaOH) to form the amide bond .

- Purification : Column chromatography or recrystallization ensures purity. Variations in substituents on the aniline ring (e.g., halogens, trifluoromethyl groups) require optimization of reaction conditions (e.g., temperature, solvent) to maximize yields .

Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, and detail protocols for:

- Crystal Growth : Slow evaporation of saturated solutions in solvents like DCM/hexane.

- Data Collection : Use a diffractometer (e.g., Bruker APEX II) with Mo/Kα radiation.

- Refinement : SHELXL ( ) refines atomic coordinates and thermal parameters, with R-factors < 0.05 indicating high accuracy. Key parameters include bond angles (e.g., C=C double bond geometry confirming the (2E) configuration) and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the crystal lattice) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

- Broth Microdilution ( ): Determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., MRSA, Mycobacterium tuberculosis).

- Biofilm Inhibition : Quantify reduction in biofilm biomass using crystal violet staining (e.g., 22.65% inhibition observed for a 3,5-dichlorophenyl derivative at 27.38 µM) .

- Time-Kill Studies : Measure colony-forming units (CFUs) over time to assess bactericidal vs. bacteriostatic effects (e.g., >99% reduction in CFU/mL after 8 hours for active compounds) .

Advanced Questions

Q. How do substituents on the anilide ring influence anti-inflammatory activity?

Structure-activity relationship (SAR) studies ( ) reveal:

- Electron-Withdrawing Groups (e.g., Cl, Br, CF₃) at the ortho and para positions enhance NF-κB inhibition (e.g., (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide showed potency comparable to prednisone).

- Lipophilic Substituents : Improve membrane permeability, increasing cellular uptake (e.g., trifluoromethyl groups at C(3′) or C(5′)).

- Steric Effects : Bulky groups at C(2,6′) positions may hinder binding to off-target proteins, improving selectivity .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying MICs for similar compounds) are addressed via:

- Standardized Protocols : Uniform inoculum size, growth media, and incubation conditions ( ).

- Cytotoxicity Controls : Use THP-1 cells to rule out false positives from compound toxicity (e.g., IC₅₀ > 100 µM for active antimicrobials in ).

- Mechanistic Studies : Compare effects on pathways (e.g., NF-κB vs. MAPK inhibition in ) to clarify mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.